N-(1,3-benzodioxol-5-ylmethyl)-3-phenylbutanamide
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylbutanamide, commonly known as MDMA, is a synthetic drug that belongs to the amphetamine family. MDMA is a psychoactive drug that is commonly used as a recreational drug due to its euphoric and empathogenic effects. However, MDMA has also been extensively studied for its potential therapeutic applications.
Mechanism of Action
MDMA works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to an increase in mood, energy, and empathy. MDMA also activates the oxytocin system, which is responsible for social bonding and trust.
Biochemical and Physiological Effects:
MDMA has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of cortisol, a stress hormone, and can lead to dehydration and electrolyte imbalances.
Advantages and Limitations for Lab Experiments
MDMA has several advantages for lab experiments, including its ability to increase social behavior and reduce fear. However, it also has several limitations, including its potential for neurotoxicity and the difficulty in controlling dosage and purity.
Future Directions
There are several future directions for research on MDMA. One area of interest is the potential use of MDMA in the treatment of other psychiatric disorders, such as depression and addiction. Another area of interest is the development of safer and more effective forms of MDMA, such as MDMA-assisted therapy. Additionally, there is a need for further research on the long-term effects of MDMA use and its potential for harm.
Scientific Research Applications
MDMA has been extensively studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety disorders. MDMA has been shown to increase empathy and reduce fear, which can be beneficial in the treatment of these disorders.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13(15-5-3-2-4-6-15)9-18(20)19-11-14-7-8-16-17(10-14)22-12-21-16/h2-8,10,13H,9,11-12H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFBKHBRUAOPHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NCC1=CC2=C(C=C1)OCO2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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